N-[3-(5-bromofuran-2-yl)-1,2,4-thiadiazol-5-yl]-2-(4-bromophenoxy)acetamide
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Overview
Description
N-[3-(5-bromofuran-2-yl)-1,2,4-thiadiazol-5-yl]-2-(4-bromophenoxy)acetamide is a complex organic compound that features a combination of furan, thiadiazole, and phenoxyacetamide moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(5-bromofuran-2-yl)-1,2,4-thiadiazol-5-yl]-2-(4-bromophenoxy)acetamide typically involves multi-step reactions starting from readily available precursors. One common route involves the bromination of furan to obtain 5-bromofuran-2-yl derivatives, followed by the formation of the thiadiazole ring through cyclization reactions involving hydrazine derivatives and sulfur sources . The final step involves the coupling of the thiadiazole intermediate with 4-bromophenoxyacetic acid under amide formation conditions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption .
Chemical Reactions Analysis
Types of Reactions
N-[3-(5-bromofuran-2-yl)-1,2,4-thiadiazol-5-yl]-2-(4-bromophenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones under specific conditions.
Reduction: The bromine atoms can be reduced to hydrogen atoms using reducing agents like lithium aluminum hydride.
Substitution: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Furanones and other oxygenated derivatives.
Reduction: De-brominated derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[3-(5-bromofuran-2-yl)-1,2,4-thiadiazol-5-yl]-2-(4-bromophenoxy)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of N-[3-(5-bromofuran-2-yl)-1,2,4-thiadiazol-5-yl]-2-(4-bromophenoxy)acetamide is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The thiadiazole ring is known to interact with various biological targets, potentially inhibiting enzyme activity or modulating receptor function . Further research is needed to elucidate the exact pathways involved.
Comparison with Similar Compounds
Similar Compounds
- **N-[(5-bromofuran-2-yl)methyl]-3-(1,3,4-oxadiazol-2-yl)aniline
- **2-(5-(5-nitrofuran-2-yl)-1,3,4-thiadiazol-2-ylimino)thiazolidin-4-one
Uniqueness
N-[3-(5-bromofuran-2-yl)-1,2,4-thiadiazol-5-yl]-2-(4-bromophenoxy)acetamide is unique due to the combination of its structural features, which include both furan and thiadiazole rings. This combination imparts unique chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C14H9Br2N3O3S |
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Molecular Weight |
459.1 g/mol |
IUPAC Name |
N-[3-(5-bromofuran-2-yl)-1,2,4-thiadiazol-5-yl]-2-(4-bromophenoxy)acetamide |
InChI |
InChI=1S/C14H9Br2N3O3S/c15-8-1-3-9(4-2-8)21-7-12(20)17-14-18-13(19-23-14)10-5-6-11(16)22-10/h1-6H,7H2,(H,17,18,19,20) |
InChI Key |
VHPDTSZNNVEYHN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1OCC(=O)NC2=NC(=NS2)C3=CC=C(O3)Br)Br |
Origin of Product |
United States |
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